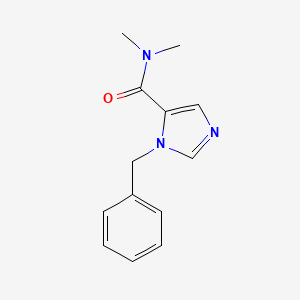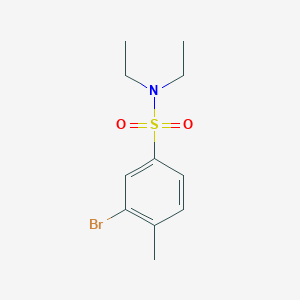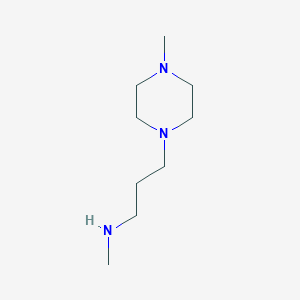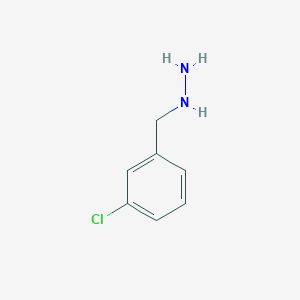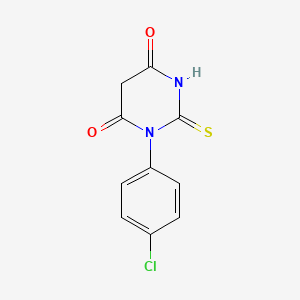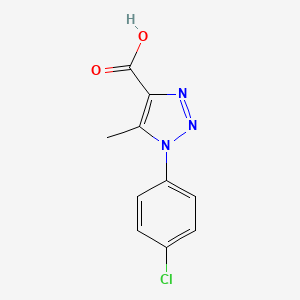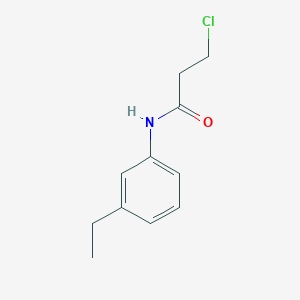
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
Overview
Description
“(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” is a member of pyrazoles and a ring assembly . It is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, Sharon et al. synthesized a new series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles and evaluated them for their in vivo anti-hyperglycemic activity .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12N2O . The structure includes a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .
Chemical Reactions Analysis
Pyrazole derivatives, such as “this compound”, have been studied for their diverse chemical reactions. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .
Scientific Research Applications
Ultrasonics in Synthesis
A study by Trilleras et al. (2013) highlights the use of ultrasonics in synthesizing derivatives of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole, which are obtained from compounds related to 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. The method offers advantages such as shorter reaction times and good yields (Trilleras et al., 2013).
Crystal Structure Analysis
Cao et al. (2010) synthesized and characterized a compound similar to 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, investigating its crystal structure. This research contributes to understanding the structural aspects of such compounds (Cao et al., 2010).
Antimicrobial Activity
A study by Kumar et al. (2012) explored the antimicrobial activity of certain pyrazoline derivatives, including those related to 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. They found significant antimicrobial properties in these compounds, highlighting their potential in medicinal chemistry (Kumar et al., 2012).
Herbicidal and Insecticidal Activities
Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, which are structurally similar to 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, and evaluated their herbicidal and insecticidal activities. Some of these compounds exhibited favorable activities, suggesting potential applications in agriculture (Wang et al., 2015).
Synthesis of Biologically Active Compounds
Liu et al. (2017) reported on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for creating many biologically active compounds. This research underscores the importance of such derivatives in the development of new pharmaceuticals (Liu et al., 2017).
Synthesis and Characterization for Pharmaceutical and Agrochemical Industries
Vyas et al. (2012) focused on synthesizing pyrazoles and their derivatives, which include compounds related to 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, for applications in the pharmaceutical and agrochemical industries. Their work contributes to the understanding of the synthesis and properties of such compounds (Vyas et al., 2012).
Eco-friendly Synthesis Strategies
Mabrouk et al. (2020) developed eco-friendly synthesis strategies for pyrazolyl α-amino esters derivatives, showcasing the environmental consideration in synthesizing compounds related to 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. This research is significant for sustainable chemistry practices (Mabrouk et al., 2020).
Applications in Antipsychotic Drug Development
Butler et al. (1984, 1987) synthesized novel compounds with potential antipsychotic effects, including derivatives of 1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. Their studies provide insights into the development of new antipsychotic drugs (Butler et al., 1984), (Butler et al., 1987).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse biological activities and are cytotoxic to several human cell lines . They are also used as intermediates in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
Related compounds have been shown to interact with their targets in a way that leads to cytotoxic effects . For instance, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Related compounds used as dipeptidylpeptidase 4 inhibitors are known to be orally active , suggesting that they have favorable absorption and bioavailability characteristics.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects on several human cell lines .
Safety and Hazards
“(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The future directions for “(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol” and similar compounds could involve further exploration of their pharmacological properties and potential applications. For instance, they could be further studied for their potential as antidiabetic agents . Additionally, new synthesis methods and synthetic analogues could be developed .
Biochemical Analysis
Biochemical Properties
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used as antidiabetic agents . The compound’s structure allows it to inhibit the activity of DPP-4, thereby regulating glucose metabolism. Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, thereby impacting insulin signaling pathways . Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes, such as DPP-4, and inhibiting their activity . This inhibition leads to an increase in the levels of incretin hormones, which play a crucial role in glucose homeostasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZYDGKXPVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428772 | |
| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864068-97-3 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

